
N-(3-Aminopropyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the aminopropyl group, and the construction of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antiviral and anticancer agent, with studies focusing on its mechanism of action and efficacy in various disease models.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of high-performance materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or nucleic acid synthesis. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R)-2-(6-((3-Aminopropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol shares structural similarities with other purine-based compounds, such as adenosine and guanosine derivatives.
- It is also related to other tetrahydrofuran-containing molecules, which are studied for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
34436-52-7 |
|---|---|
Fórmula molecular |
C13H20N6O4 |
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c14-2-1-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,20-22H,1-4,14H2,(H,15,16,17)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
PQJLAZRZUFGWPG-QYVSTXNMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCN |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


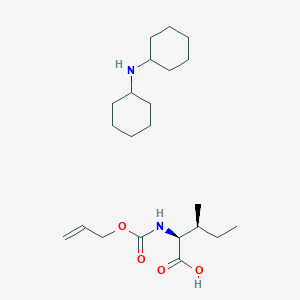
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

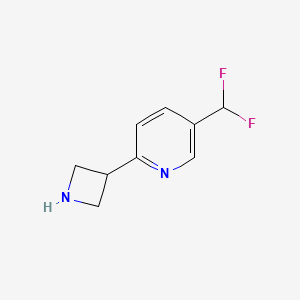
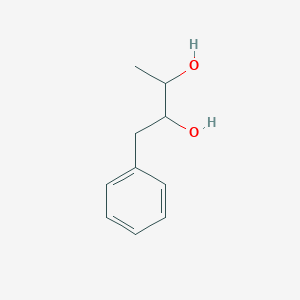
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
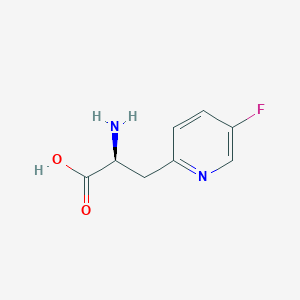
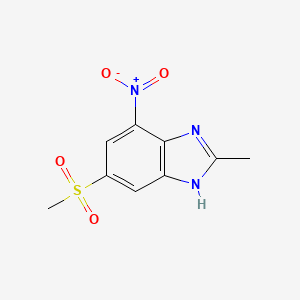
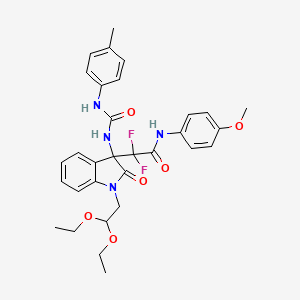
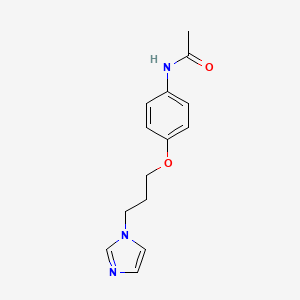
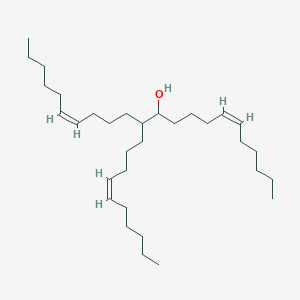
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
